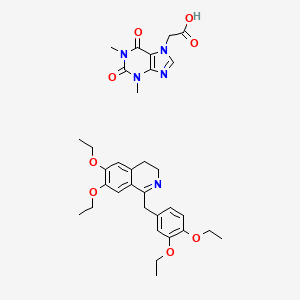

Depogen

Description

Properties

CAS No. |

61954-97-0 |

|---|---|

Molecular Formula |

C33H41N5O8 |

Molecular Weight |

635.7 g/mol |

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |

InChI |

InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15) |

InChI Key |

OUKQYSCCWVCDKU-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |

Synonyms |

6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination drotavarine-theophylline-7-acetate drotaverine, acephyllinate drug combination |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Medroxyprogesterone Acetate's Pharmacological Action

Medroxyprogesterone acetate (MPA) is a synthetic progestin, a derivative of progesterone, with a well-established role in various therapeutic areas, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2] Its primary mechanism of action involves mimicking the effects of natural progesterone by binding to and activating the progesterone receptor (PR).[2] However, its pharmacological profile is complex, extending to interactions with other steroid hormone receptors, notably the androgen receptor (AR) and the glucocorticoid receptor (GR), which contribute to its diverse physiological effects and side-effect profile.[1][3][4]

Upon binding to these nuclear receptors, MPA induces conformational changes that lead to the recruitment of co-activators or co-repressors and subsequent binding to specific hormone response elements on DNA.[2] This modulation of gene transcription alters protein synthesis, culminating in the desired therapeutic effects, such as the inhibition of ovulation for contraception or the antiproliferative effects observed in certain cancer cells.[2][5]

Progesterone Receptor (PR) Agonism: The Primary Mechanism

The principal therapeutic effects of MPA are mediated through its potent agonistic activity at the progesterone receptor. By activating PR, MPA influences a multitude of downstream signaling pathways, leading to:

-

Inhibition of Gonadotropin Secretion: MPA suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This action prevents follicular maturation and ovulation, forming the basis of its contraceptive efficacy.[2]

-

Endometrial Changes: MPA induces a secretory transformation of the endometrium, making it unreceptive to implantation. It also increases the viscosity of cervical mucus, creating a barrier to sperm penetration.[2]

-

Gene Expression Regulation: In myometrial tissues, MPA has been shown to down-regulate the expression of genes associated with inflammation and uterine contractility, such as Interleukin-11 (IL-11) and Interleukin-24 (IL-24).[6][7]

Off-Target Receptor Interactions: Androgenic and Glucocorticoid Effects

Beyond its primary progestogenic activity, MPA exhibits significant binding and functional activity at both the androgen and glucocorticoid receptors.

-

Androgen Receptor (AR) Agonism: MPA can bind to the AR and elicit androgenic responses.[8][9] This interaction is responsible for some of the androgenic side effects observed with MPA therapy. In certain contexts, such as in estrogen and progesterone receptor-negative breast cancer cells, MPA's antiproliferative effects are mediated through the AR.[10]

-

Glucocorticoid Receptor (GR) Agonism: MPA is also a potent agonist of the GR.[3][11][12] This glucocorticoid activity can lead to side effects such as fluid retention and changes in glucose metabolism. The GR-mediated actions of MPA also contribute to its anti-inflammatory and immunosuppressive properties.[4] Competitive binding assays have revealed that MPA has a higher relative binding affinity for the human GR than progesterone.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities of Medroxyprogesterone Acetate to its primary and off-target receptors, as well as its effects on gene expression.

| Ligand | Receptor | Binding Affinity (Ki/Kd) | Cell/Tissue System | Reference |

| Medroxyprogesterone Acetate | Progesterone Receptor | ~2 nM (Ka) | Human Breast Cancer | [8] |

| Medroxyprogesterone Acetate | Androgen Receptor | 2.1 nM (Kd) | Human Breast Cancer | [9] |

| Medroxyprogesterone Acetate | Glucocorticoid Receptor | 10.8 nM (Ki) | Human | [3] |

| Dexamethasone (Reference) | Glucocorticoid Receptor | 4.2 nM (Kd) | Human | [3] |

| Gene | Regulation by MPA | Fold Change | Cell/Tissue System | Reference |

| IL-11 | Down-regulated | 4.3-fold | Human Myometrial Explants | [6][7] |

| IL-24 | Down-regulated | 2.2-fold | Human Myometrial Explants | [6][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of Medroxyprogesterone Acetate and the workflows of common experimental protocols used to investigate its mechanism of action.

Caption: Medroxyprogesterone Acetate Signaling Pathways.

References

- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Depogen (Progestin) Signaling Pathways in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic progestins, such as medroxyprogesterone acetate (MPA), are widely used in hormone replacement therapy and contraception. However, their role in breast cancer development and progression remains a critical area of investigation. This technical guide elucidates the core signaling pathways modulated by progestins, using MPA as a representative compound, in breast cancer cells. Understanding these intricate molecular mechanisms is paramount for the development of targeted therapies and prognostic biomarkers. This document provides a comprehensive overview of both genomic and non-genomic progestin signaling, detailed experimental protocols for their investigation, and quantitative data to support further research.

Core Signaling Pathways

Progestins exert their effects on breast cancer cells through two primary modes of action: the classical genomic pathway mediated by the nuclear progesterone receptor (PR), and a rapid, non-genomic pathway that originates in the cytoplasm.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene transcription by the progesterone receptor, a ligand-activated transcription factor. Upon binding to a progestin like MPA, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

This genomic signaling is responsible for many of the long-term effects of progestins on cell fate, including proliferation, differentiation, and apoptosis. The expression of key regulatory genes is altered, leading to significant changes in cellular behavior.

Non-Genomic Signaling Pathways

In addition to its genomic functions, PR can also initiate rapid signaling cascades from the cytoplasm. This non-genomic signaling is characterized by its speed, occurring within minutes of progestin exposure, and its independence from gene transcription and protein synthesis. These rapid events are often initiated by a subpopulation of PR localized at the cell membrane or in the cytoplasm.

Two major non-genomic pathways activated by progestins in breast cancer cells are the MAPK/ERK pathway and the STAT3 pathway.

Progestins can rapidly activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This is often initiated through the activation of the Src tyrosine kinase. Activated Src can then trigger a cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate and activate transcription factors, or it can phosphorylate cytoplasmic targets, thereby influencing a wide range of cellular processes, including proliferation and survival. There is evidence of cross-talk where the progesterone receptor B (PRB) isoform associates with the estrogen receptor (ER), which in turn activates the Src/p21ras/Erk pathway[1][2].

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical mediator of non-genomic progestin signaling. Progestins have been shown to induce the rapid tyrosine phosphorylation of STAT3.[3] This activation can be mediated by Janus kinases (JAKs) and Src kinases.[3] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA elements to regulate the transcription of genes involved in cell survival and proliferation, such as members of the Bcl-2 family.[4] Progestins can induce the phosphorylation of STAT3 on both tyrosine 705 and serine 727 residues, with the latter being mediated by the c-Src/p42/p44 MAPK pathway.[5]

Data Presentation

Table 1: Progestin-Regulated Gene Expression in T47D Breast Cancer Cells

| Gene | Regulation by R5020 (10 nM for 6h) | Fold Change (approx.) | Function |

| Upregulated Genes | |||

| ELF5 | Up | 18 | Transcription factor, involved in mammary gland development |

| INHBB | Up | >10 | Subunit of inhibin and activin, involved in cell growth and differentiation |

| STAT5A | Up | 2-3 | Signal transducer and activator of transcription 5A |

| PGR | Up | 2-3 | Progesterone Receptor |

| Downregulated Genes | |||

| PLZF | Down | >10 | Promyelocytic leukemia zinc finger, tumor suppressor |

| IEX-1 | Down | >5 | Immediate early response 3, involved in apoptosis |

Data compiled from multiple sources, including references[3][6][7]. Fold changes are approximate and can vary based on experimental conditions.

Table 2: IC50 Values of Medroxyprogesterone Acetate (MPA) in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | MPA IC50 (approx.) |

| T-47D | Positive | Positive | 0.04 nM (inhibition) |

| MCF-7 | Positive | Positive | 8 µg/ml (cytotoxicity) |

| ZR-75-1 | Positive | Positive | >100 nM (inhibition) |

| MFM-223 | Negative | Negative | 10 nM (inhibition, via Androgen Receptor) |

IC50 values can vary significantly depending on the endpoint measured (e.g., inhibition of proliferation vs. cytotoxicity) and the duration of treatment. Data compiled from references[8][9][10].

Table 3: Quantitative Effects of Progestins on Key Signaling Proteins

| Protein | Treatment | Cell Line | Fold Change in Phosphorylation/Expression |

| p-STAT3 (Ser727) | 10 nM MPA (10-15 min) | T-47D | Significant increase in nuclear localization |

| p-ERK1/2 | 1 µM Morphine (5 min, as an example of MAPK activation) | HEK-MOR | ~3-4 fold increase |

| Bcl-xL | Progestin | T47D | Upregulation |

| Bcl-2 | Progestin | T47D | Downregulation |

Quantitative data on protein phosphorylation can be highly dynamic and dependent on the specific time point and experimental conditions. Data compiled from references[1].

Mandatory Visualization

Caption: Overview of this compound (progestin) signaling in breast cancer cells.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Western Blot Analysis of Phosphorylated ERK (p-ERK) and STAT3 (p-STAT3)

This protocol details the detection and semi-quantitative analysis of phosphorylated ERK and STAT3 in breast cancer cell lysates following treatment with this compound (MPA).

a. Cell Culture and Treatment:

-

Seed breast cancer cells (e.g., T47D, MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal levels of protein phosphorylation.

-

Treat cells with various concentrations of MPA for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Run the gel and then transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-ERK (Thr202/Tyr204) or p-STAT3 (Tyr705 or Ser727) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

e. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein (total ERK or total STAT3) or a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for Progesterone Receptor

This protocol outlines the procedure for identifying the genomic binding sites of the progesterone receptor in response to this compound (MPA) treatment.

a. Cell Culture and Cross-linking:

-

Grow breast cancer cells (e.g., T47D) to 80-90% confluency.

-

Treat cells with MPA or vehicle for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

b. Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS, scrape, and lyse to isolate nuclei.

-

Resuspend nuclei in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.

c. Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-progesterone receptor antibody. Include a negative control with a non-specific IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

d. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

e. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analyze the enriched DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation in response to this compound (MPA).

a. Cell Seeding and Treatment:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to attach overnight.

-

Treat cells with a range of concentrations of MPA for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

b. MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

c. Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

d. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Plot the results to determine the dose-response curve and calculate the IC50 value.

Conclusion

The signaling pathways initiated by progestins in breast cancer cells are complex, involving both direct genomic regulation and rapid, non-genomic activation of key kinase cascades. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of breast cancer biology and for the development of more effective therapeutic strategies. This guide provides a foundational framework for researchers to investigate the multifaceted roles of progestin signaling in breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p42/p44 MAPK-mediated Stat3Ser727 phosphorylation is required for progestin-induced full activation of Stat3 and breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic response of breast cancer cell lines, MCF 7 and T 47 D to triphala and its modification by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. erc.bioscientifica.com [erc.bioscientifica.com]

- 10. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]

The Biological Function of Medroxyprogesterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (MPA) is a synthetic progestin with a well-established role in clinical medicine, primarily in contraception and hormone replacement therapy.[1][2] Its biological functions are complex, extending beyond its primary progestogenic activity to include significant interactions with other steroid hormone receptors and modulation of various intracellular signaling pathways. This technical guide provides an in-depth exploration of the core biological functions of MPA, detailing its mechanisms of action, effects on cellular processes, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action

Medroxyprogesterone acetate primarily exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[1][2] As a synthetic derivative of progesterone, MPA mimics the actions of the endogenous hormone, but with higher potency and a longer half-life.[1]

Progesterone Receptor Activation and Gene Regulation

Upon binding to the progesterone receptor in target cells, MPA induces a conformational change in the receptor.[2] This activated MPA-PR complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2] This interaction modulates the transcription of these genes, leading to either activation or repression of their expression.[2] This genomic pathway is the principal mechanism through which MPA mediates its effects on the reproductive system and other tissues.

Off-Target Receptor Interactions

A critical aspect of MPA's pharmacology is its ability to bind to and activate other steroid hormone receptors, contributing to its diverse physiological effects and side-effect profile.

-

Glucocorticoid Receptor (GR): MPA exhibits significant glucocorticoid activity by binding to the glucocorticoid receptor.[1] This interaction can lead to both transactivation and transrepression of GR-target genes, potentially contributing to metabolic side effects.[3]

-

Androgen Receptor (AR): MPA also possesses androgenic properties due to its binding to the androgen receptor.[1][4] This can result in androgenic side effects in some individuals.

Key Signaling Pathways Modulated by MPA

MPA's biological activity is not limited to direct gene regulation via steroid receptors. It also influences several key intracellular signaling pathways, often in a cell-type-specific manner.

Gonadotropin-Releasing Hormone (GnRH) and Gonadotropin Suppression

A primary contraceptive effect of MPA is its ability to suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[2][5] By binding to progesterone receptors in the hypothalamus and pituitary, MPA inhibits the pulsatile release of GnRH, which in turn suppresses the synthesis and release of LH and FSH.[5] This ultimately prevents follicular development and ovulation.[2][6]

MAPK and PI3K/Akt Signaling

In certain cell types, such as endothelial cells, MPA has been shown to differentially modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways compared to natural progesterone.[7] These pathways are crucial for cell growth, proliferation, and survival. MPA's influence on these pathways can have implications for its effects on cardiovascular health.[7]

JAK/STAT Signaling Pathway

MPA can induce the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, in breast cancer cells.[8] This activation is mediated through a non-genomic mechanism and can contribute to progestin-induced cell proliferation.[8]

Cellular and Physiological Effects

The activation of the aforementioned receptors and signaling pathways by MPA translates into a range of cellular and physiological effects.

Effects on the Female Reproductive System

-

Endometrium: MPA transforms the proliferative endometrium into a secretory state, which is unfavorable for embryo implantation.[2][9]

-

Cervical Mucus: It increases the thickness and viscosity of cervical mucus, creating a barrier that is hostile to sperm penetration.[2][6]

-

Ovulation: As previously mentioned, MPA's primary contraceptive action is the inhibition of ovulation.[2]

Effects on Cell Proliferation and Apoptosis

The impact of MPA on cell proliferation is context-dependent. In some estrogen receptor-positive breast cancer cell lines, MPA can inhibit cell growth by causing an accumulation of cells in the G0/G1 phase of the cell cycle.[10][11] Conversely, in other contexts, it can promote proliferation, for instance, through the activation of the STAT3 pathway.[8]

Gene Expression Modulation

MPA has been shown to regulate the expression of a multitude of genes in various tissues. For example, in myometrial cells, it downregulates the expression of several pro-inflammatory genes, including those encoding for cytokines like IL-1B and IL-6.[12][13]

Quantitative Data

The following tables summarize key quantitative data related to the biological function of medroxyprogesterone acetate.

Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate

| Receptor | Relative Binding Affinity (Compared to Progesterone) | Reference |

| Progesterone Receptor (PR) | High | [14] |

| Glucocorticoid Receptor (GR) | Significant | |

| Androgen Receptor (AR) | Moderate | [4] |

Table 2: Pharmacokinetic Parameters of Depot Medroxyprogesterone Acetate (DMPA) Injection

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Approximately 3 weeks | [6] |

| Peak Plasma Concentration (Cmax) | 1 to 7 ng/mL | [6] |

| Apparent Half-life | Approximately 50 days | [6] |

| Therapeutic Concentration for Contraception | >0.1 ng/mL | [15] |

Table 3: Effects of Medroxyprogesterone Acetate on Cellular Processes

| Cell Line | Effect | Concentration for 20% Inhibition | Reference |

| T-47D (Breast Cancer) | Inhibition of proliferation, G0/G1 arrest | 0.04 nM | [10] |

| ZR-75-1 (Breast Cancer) | Inhibition of proliferation | >100 nM | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound, such as MPA, for the progesterone receptor by measuring its ability to displace a fluorescently labeled progesterone analog.

Principle: A fluorescently labeled progesterone tracer binds to the progesterone receptor's ligand-binding domain (LBD), resulting in a high fluorescence polarization (FP) signal. An unlabeled competitor, like MPA, will displace the tracer, leading to a decrease in the FP signal.[12]

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.01% BSA and 0.05% Tween-20), stock solutions of MPA and control compounds (progesterone, RU486) in DMSO, a working solution of the PR-LBD, and a working solution of the fluorescent tracer.[12]

-

Assay Plate Setup: In a 384-well plate, add serially diluted MPA, control compounds, or vehicle.[12]

-

Addition of PR-LBD and Tracer: Add a premix of the PR-LBD and fluorescent tracer to each well.[12]

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[12]

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.[12]

-

Data Analysis: Calculate the IC50 value, which represents the concentration of MPA required to inhibit 50% of the tracer binding.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of living cells.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[2]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of MPA and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which varies throughout the cell cycle.[6][16]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with MPA for a specified time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[16]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect and quantify the phosphorylation of specific proteins, such as STAT3.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.

Protocol:

-

Cell Treatment and Lysis: Treat cells with MPA for various times. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a method like the BCA assay.[10]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[10]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal.[10]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the biological function of medroxyprogesterone acetate.

Figure 1: Overview of Medroxyprogesterone Acetate Signaling Pathways.

Figure 2: Experimental Workflow for a Receptor Binding Assay.

Figure 3: Experimental Workflow for a Cell Proliferation (MTT) Assay.

Conclusion

Medroxyprogesterone acetate is a potent synthetic progestin with a multifaceted biological profile. Its primary mechanism of action involves the activation of the progesterone receptor, leading to the suppression of gonadotropins and subsequent inhibition of ovulation, which forms the basis of its contraceptive efficacy. However, its interactions with glucocorticoid and androgen receptors, as well as its modulation of key signaling pathways such as MAPK and JAK/STAT, contribute to a broader range of cellular and physiological effects. A thorough understanding of these complex mechanisms, supported by robust experimental data, is crucial for the continued development and optimized clinical application of MPA and related progestins. This guide provides a comprehensive overview for researchers and professionals in the field, summarizing the current knowledge and providing detailed methodologies for further investigation.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human cervical mucus. II. Changes in viscoelasticity during the ovulatory menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cap.objects.frb.io [cap.objects.frb.io]

- 15. Effects of sex steroids on gonadotropin (FSH and LH) regulation in coho salmon (Oncorhynchus kisutch) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide on the Progesterone Receptor Binding Affinity of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of medroxyprogesterone acetate (MPA) for the progesterone receptor (PR). It includes a comparative analysis with the natural ligand, progesterone, and explores MPA's binding characteristics to other steroid receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. Medroxyprogesterone acetate, a synthetic progestin, is known to bind with high affinity to the progesterone receptor. The following tables summarize the quantitative binding data for MPA and progesterone to the progesterone receptor, as well as their cross-reactivity with the androgen (AR) and glucocorticoid (GR) receptors.

Table 1: Binding Affinity for the Progesterone Receptor (PR)

| Ligand | Receptor Source | Radioligand | Binding Affinity Metric | Value (nM) | Reference |

| Medroxyprogesterone Acetate (MPA) | Canine Uterine Cytosol | [3H]ORG 2058 | Apparent Ki | ~1 | [1] |

| Progesterone | Canine Uterine Cytosol | [3H]ORG 2058 | Apparent Ki | ~10 | [1] |

| Medroxyprogesterone Acetate (MPA) | Human Breast Cancer Cells | [3H]MPA / [3H]R5020 | Ka ~ 2 nM⁻¹ | - | [2] |

| Progesterone | T47-D Breast Cancer Cells | - | - | Comparable to MPA | [3] |

Table 2: Comparative Binding Affinity for Androgen (AR) and Glucocorticoid (GR) Receptors

| Ligand | Receptor | Relative Binding Affinity (%) | Ki (nM) | Receptor Source / Cell Line | Reference |

| Medroxyprogesterone Acetate (MPA) | Androgen Receptor (AR) | 36 | 19.4 | COS-1 Cells | [4][5] |

| Progesterone | Androgen Receptor (AR) | ~3 | 36.6 | COS-1 Cells | [4][5] |

| Medroxyprogesterone Acetate (MPA) | Glucocorticoid Receptor (GR) | 58 | 10.8 | Human | [4][6] |

| Progesterone | Glucocorticoid Receptor (GR) | - | 215 | Human | [6] |

Note: Binding affinity values can vary significantly based on the experimental conditions, including the tissue or cell line used, the specific radioligand, and the assay methodology.

Experimental Protocols

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro competitive binding assay to assess the affinity of a test compound like MPA for the progesterone receptor.

Principle of the Competitive Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., MPA) to compete with a radiolabeled ligand (e.g., [3H]progesterone or [3H]ORG 2058) for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Materials

-

Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., uteri from estrogen-primed animals) or whole cells/membranes from cell lines expressing the progesterone receptor (e.g., T47-D breast cancer cells).

-

Radioligand: A high-affinity, radiolabeled progestin such as [3H]progesterone or [3H]ORG 2058.

-

Test Compound: Medroxyprogesterone acetate (MPA) of high purity.

-

Reference Compound: Unlabeled progesterone.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Detailed Methodology

-

Preparation of Receptor Source (Cytosol):

-

Homogenize the target tissue (e.g., canine uterus) in ice-cold assay buffer.

-

Perform ultracentrifugation of the homogenate to obtain the high-speed supernatant (cytosol), which contains the soluble progesterone receptors.

-

Determine the protein concentration of the cytosol preparation.

-

-

Competitive Binding Incubation:

-

Set up a series of reaction tubes.

-

To each tube, add a constant, low concentration of the radiolabeled ligand (e.g., [3H]ORG 2058).

-

Add increasing concentrations of the unlabeled test compound (MPA) or the reference compound (progesterone) to the respective tubes.

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

-

Initiate the binding reaction by adding the receptor preparation to each tube.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by adding an ice-cold suspension of dextran-coated charcoal or by rapid filtration through glass fiber filters. The charcoal adsorbs the free radioligand, while filtration traps the receptor-bound radioligand.

-

Centrifuge the tubes with charcoal to pellet the charcoal and the adsorbed free radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in the supernatant (for the charcoal method) or on the filters (for the filtration method) using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

Progesterone, and its synthetic analog MPA, exert their effects primarily through the intracellular progesterone receptor, which functions as a ligand-activated transcription factor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Caption: Classical genomic signaling pathway of the progesterone receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a compound for the progesterone receptor.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of Binding Affinities

This diagram provides a conceptual representation of the relative binding affinities of medroxyprogesterone acetate and progesterone for the progesterone, androgen, and glucocorticoid receptors based on the available data.

Caption: Relative binding affinities of MPA and Progesterone.

References

- 1. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of medroxyprogesterone acetate in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Suppressive Effects of Depogen on Gonadotropin-Releasing Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depogen, the brand name for the injectable contraceptive depot medroxyprogesterone acetate (DMPA), is a synthetic progestin widely utilized for long-term birth control. Its primary mechanism of action involves the profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation. This technical guide provides an in-depth analysis of the effects of this compound on gonadotropin-releasing hormone (GnRH) secretion, consolidating quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

This compound, containing medroxyprogesterone acetate (MPA), exerts its contraceptive effect by mimicking the luteal phase of the menstrual cycle.[1] As a potent progestin, MPA acts on the hypothalamus and pituitary gland to suppress the pulsatile secretion of GnRH.[1] This, in turn, leads to a significant reduction in the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. The suppression of the mid-cycle LH surge is a critical factor in preventing ovulation.

Quantitative Effects on Gonadotropin Secretion

The administration of this compound leads to quantifiable changes in the pulsatile release of gonadotropins. While direct measurement of GnRH in the portal blood is invasive and technically challenging in human studies, LH pulsatility serves as a reliable surrogate marker for hypothalamic GnRH pulse generator activity.

Table 1: Effect of Medroxyprogesterone Acetate (MPA) on LH Pulsatility in Women with Polycystic Ovary Syndrome (PCOS)

| Parameter | Before MPA Treatment | After MPA Treatment (10 days) | Percentage Change |

| LH Pulse Frequency (pulses/8h) | 7.8 ± 0.5 | 4.5 ± 0.4 | ↓ 42.3% |

| LH Pulse Amplitude (IU/L) | 5.2 ± 0.6 | 9.8 ± 1.2 | ↑ 88.5% |

| Mean LH (IU/L) | 12.3 ± 1.5 | 11.8 ± 1.8 | ↓ 4.1% (Not Significant) |

Data adapted from a study on women with PCOS, demonstrating the potent effect of MPA on LH pulse frequency.

Table 2: Return of Ovarian Function Following Different Doses of Depo-Provera

| Dose of Depo-Provera | Mean Time to Return of Follicular Activity (days) | Mean Time to Return of Luteal Activity (days) |

| 25 mg | 41.2 | Not specified |

| 50 mg | 59.6 | Not specified |

| 100 mg | 77.0 | >100 |

| 150 mg | 110.0 | >100 |

This table illustrates the dose-dependent duration of ovarian suppression following Depo-Provera administration.[2]

Signaling Pathways

The suppressive effects of this compound on GnRH secretion are mediated by complex signaling pathways within the hypothalamus. Progesterone receptors are expressed in key neuronal populations that regulate GnRH neurons, including kisspeptin neurons.

Caption: Signaling pathway of this compound-mediated GnRH suppression.

Experimental Protocols

Quantification of LH Pulsatility in Human Subjects

Objective: To determine the frequency and amplitude of luteinizing hormone (LH) pulses as a surrogate for GnRH secretion.

Methodology:

-

Subject Selection: Healthy, reproductive-age female volunteers with regular menstrual cycles are recruited. A baseline cycle is monitored to confirm normal ovulatory function.

-

Treatment Protocol: A single intramuscular injection of Depo-Provera (150 mg) is administered during the early follicular phase (days 1-5) of the menstrual cycle.

-

Blood Sampling: Frequent blood sampling is conducted at baseline (before treatment) and at specified intervals post-injection (e.g., 4, 8, and 12 weeks). Samples are collected every 10 minutes for a duration of 8-12 hours to capture the pulsatile nature of LH secretion.

-

Hormone Analysis: Serum LH concentrations are measured using a sensitive and specific radioimmunoassay (RIA) or immunochemiluminometric assay (ICMA).

-

Pulse Analysis: The resulting LH time-series data is analyzed using a validated pulse detection algorithm (e.g., Cluster or Detect) to identify significant LH pulses and calculate pulse frequency (pulses per hour) and amplitude (mIU/mL).

Caption: Workflow for assessing LH pulsatility after this compound.

In Vivo Electrophysiological Recording of GnRH Neuron Activity in Animal Models

Objective: To directly measure the effect of MPA on the electrical activity of GnRH neurons.

Methodology:

-

Animal Model: Transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the GnRH promoter are used to facilitate the identification of GnRH neurons.

-

Surgical Preparation: Animals are anesthetized, and a craniotomy is performed to expose the preoptic area of the hypothalamus where GnRH neurons are located.

-

Electrophysiological Recording: Targeted patch-clamp recordings are made from identified GnRH-GFP neurons to measure their firing rate and pattern.

-

MPA Administration: A solution containing MPA is administered systemically (e.g., intraperitoneal injection) or locally via a micropipette near the recorded neuron.

-

Data Acquisition and Analysis: Changes in the firing frequency and pattern of the GnRH neuron are recorded and analyzed before, during, and after MPA application to determine its direct effects on neuronal excitability.

Conclusion

This compound (medroxyprogesterone acetate) is a potent suppressor of the hypothalamic-pituitary-gonadal axis. Its primary contraceptive efficacy stems from its ability to inhibit the pulsatile secretion of GnRH, leading to a cascade of events that ultimately prevents ovulation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the intricate neuroendocrine effects of this widely used synthetic progestin. The visualization of the signaling pathways offers a clear representation of the molecular mechanisms underlying its action. This information is crucial for researchers and clinicians in the fields of reproductive endocrinology, pharmacology, and drug development.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (MPA) is a synthetic progestin with a well-established role in contraception and hormone replacement therapy. Its pharmacological effects are primarily mediated through its interaction with steroid hormone receptors, leading to a cascade of downstream signaling events that modulate gene expression and cellular function. This technical guide provides a comprehensive overview of the pharmacology and toxicology of MPA, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. Detailed experimental protocols for key studies are provided, and complex signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions. Quantitative data are summarized in structured tables for ease of comparison and reference. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or investigating this important pharmaceutical agent.

Pharmacology

Mechanism of Action

Medroxyprogesterone acetate is a potent agonist of the progesterone receptor (PR), mimicking the effects of endogenous progesterone.[1] Its primary mechanism of action involves binding to and activating intracellular PRs, which then translocate to the nucleus and act as ligand-activated transcription factors.[2] This interaction with progesterone response elements (PREs) on target genes modulates their transcription, leading to the diverse physiological effects of MPA.[2]

Beyond its progestogenic activity, MPA also exhibits binding affinity for other steroid hormone receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR), acting as an agonist for these receptors as well.[3] This promiscuity contributes to its broader pharmacological profile and some of its side effects. MPA has negligible affinity for the estrogen receptor.

The contraceptive effects of MPA are primarily achieved through the following mechanisms:

-

Inhibition of Ovulation: MPA suppresses the secretion of gonadotropins, particularly luteinizing hormone (LH), from the pituitary gland, which in turn prevents follicular maturation and ovulation.

-

Thickening of Cervical Mucus: MPA increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.

-

Endometrial Changes: It induces changes in the endometrium, making it less receptive to implantation.

Pharmacodynamics

The pharmacodynamic effects of MPA are dose-dependent and vary based on the route of administration. Its interaction with multiple steroid receptors leads to a complex array of cellular responses.

Table 1: Receptor Binding and Functional Activity of Medroxyprogesterone Acetate

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | Progesterone Receptor (PR) | ~0.2 nM | Rat | [4] |

| Androgen Receptor (AR) | ~3.6 nM | Human | [5] | |

| Glucocorticoid Receptor (GR) | - | - | - | |

| Functional Activity (EC50) | Progesterone Receptor (PR) | ~0.01 nM | - | [4] |

| Androgen Receptor (AR) | ~1 nM | - | [4] | |

| Glucocorticoid Receptor (GR) | ~10 nM | - | [4] | |

| Inhibitory Activity (IC50) | 3α-Hydroxysteroid Dehydrogenase (rat) | 0.2 µM | Rat | [4] |

| Inhibitory Activity (Ki) | 3β-Hydroxysteroid Dehydrogenase Type II (human) | 3.0 µM | Human | [6] |

Pharmacokinetics

The pharmacokinetic profile of MPA is characterized by its slow and sustained release when administered as a depot injection, leading to its long-acting contraceptive effect.

Table 2: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (Intramuscular Administration)

| Parameter | Value | Species | Notes | Reference |

| Time to Peak Concentration (Tmax) | ~3 weeks | Human | Following a single 150 mg IM dose. | [7] |

| Peak Plasma Concentration (Cmax) | 1 to 7 ng/mL | Human | Following a single 150 mg IM dose. | [7] |

| Apparent Half-life (t1/2) | ~50 days | Human | - | [7] |

| Protein Binding | ~86% | Human | Primarily to serum albumin. | [7] |

| Metabolism | Extensive | Human | Primarily by CYP3A4 in the liver. | [7] |

| Elimination | Primarily in urine as glucuronide conjugates. | Human | - | [7] |

Signaling Pathways

MPA exerts its cellular effects through the modulation of several key signaling pathways.

Progesterone Receptor Signaling

The canonical signaling pathway for MPA involves the activation of the progesterone receptor, leading to changes in gene expression.

RANKL Signaling Pathway

MPA has been shown to influence the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway, which is crucial in both bone metabolism and mammary gland development.

MAPK/ERK and PI3K/Akt Signaling in Endothelial Cells

In endothelial cells, MPA exhibits signaling properties that differ from natural progesterone, particularly in its influence on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Toxicology

The toxicological profile of MPA has been extensively studied in various animal models and through post-marketing surveillance in humans.

Acute Toxicity

MPA exhibits low acute toxicity.

Table 3: Acute Toxicity of Medroxyprogesterone Acetate

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | > 6,400 mg/kg | [8] |

| Mouse | Oral | > 16 g/kg | [9] |

| Rat | Intraperitoneal | > 900 mg/kg | [9] |

| Rat | Subcutaneous | > 900 mg/kg | [9] |

Genotoxicity

The genotoxic potential of MPA has been evaluated in a variety of in vitro and in vivo assays with mixed results. It has been reported to be negative in the Ames test.[10] However, some studies have indicated a potential for chromosomal aberrations and positive results for unscheduled DNA synthesis in rat hepatocytes in vivo.[10][11]

Carcinogenicity

Long-term studies in animals have raised concerns about the carcinogenic potential of MPA, particularly in hormone-sensitive tissues. Studies in beagle dogs showed an increased incidence of mammary tumors.[11] In mice, MPA has been shown to accelerate the development of mammary tumors induced by a chemical carcinogen.[5]

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of MPA in a rodent model.

Methodology:

-

Animal Model: Adult female Sprague-Dawley rats.

-

Acclimatization: Animals are acclimated for at least one week prior to the study.

-

Dosing: MPA is administered via oral gavage at a predetermined dose. A vehicle control group receives the vehicle alone.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of MPA are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.

In Vivo Micronucleus Assay

This protocol describes the procedure for assessing the genotoxic potential of MPA using the in vivo micronucleus test in mice.

Methodology:

-

Animal Model: Male and female Swiss albino mice.

-

Dosing: Animals are treated with MPA at three dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide), typically via oral gavage or intraperitoneal injection for two consecutive days.

-

Sample Collection: Approximately 24 hours after the final dose, bone marrow is collected from the femurs.

-

Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides.

-

Staining: Slides are stained with an appropriate dye (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.

-

Statistical Analysis: Statistical analysis is performed to compare the frequency of MN-PCEs in the treated groups to the vehicle control group.

Conclusion

Medroxyprogesterone acetate is a synthetic progestin with a complex pharmacological and toxicological profile. Its primary mechanism of action through the progesterone receptor is well-understood, but its interactions with other steroid receptors and signaling pathways contribute significantly to its overall effects. The long-acting formulation of MPA provides an effective contraceptive option, but its potential long-term toxicities, including its carcinogenic potential, warrant careful consideration and further investigation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the multifaceted nature of this important pharmaceutical compound.

References

- 1. Pharmacokinetic Model Analysis of Supralingual, Oral and Intravenous Deliveries of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Medroxyprogesterone acetate accelerates the development and increases the incidence of mouse mammary tumors induced by dimethylbenzanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unmc.edu [unmc.edu]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. criver.com [criver.com]

The Role of Progestins and Estrogens in Endometrial Tissue Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the effects of progestins, specifically Medroxyprogesterone Acetate (MPA), and estrogens, such as Estradiol Valerate, on endometrial tissue differentiation. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the critical signaling pathways involved in these processes.

Core Mechanisms of Hormonal Action on the Endometrium

The differentiation of endometrial tissue is a complex process primarily regulated by the interplay of estrogens and progestins. Estrogens, like estradiol valerate, stimulate the proliferation of the endometrial lining (the proliferative phase). Progestins, such as medroxyprogesterone acetate (MPA), induce differentiation of the estrogen-primed endometrium into a secretory state, preparing it for potential embryo implantation (the secretory phase). In the absence of pregnancy, withdrawal of progesterone triggers menstruation.[1][2][3]

Medroxyprogesterone Acetate (MPA) , a synthetic progestin, exerts its effects by binding to and activating progesterone receptors (PRs).[4][5] This interaction leads to a cascade of downstream events that ultimately transform the proliferative endometrium into a secretory one, which is less suitable for implantation.[5] Key actions of MPA on the endometrium include:

-

Inhibition of Gonadotropin Secretion: MPA suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn prevents follicular maturation and ovulation.[5][6]

-

Transformation of the Endometrium: It induces the differentiation of endometrial stromal cells (decidualization) and promotes the secretory transformation of endometrial epithelial cells, leading to endometrial atrophy with long-term use.[7][8]

-

Down-regulation of Steroid Receptors: MPA has been shown to down-regulate the expression of both estrogen receptors (ER) and progesterone receptors (PR) in endometrial tumors.[4]

-

Anti-proliferative Effects: MPA can decrease cell proliferation, as indicated by the reduction of proliferation markers like Ki-67.[4]

Estradiol Valerate , a synthetic estrogen, promotes the growth and proliferation of the endometrium. Its primary role in the context of endometrial differentiation is to prepare the tissue for the action of progestins by inducing the expression of progesterone receptors.[9] Adequate estrogen priming is crucial for achieving a receptive endometrium.[10]

Quantitative Data on Hormonal Effects

The following tables summarize quantitative data from various studies on the effects of MPA and Estradiol Valerate on the endometrium.

Table 1: Effects of Medroxyprogesterone Acetate (MPA) on Endometrial Cancer

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Histologic Response | Endometrioid endometrial adenocarcinoma patients | MPA | Not specified | 21-24 days | 63% had a partial histologic response. |

| Complete Response (CR) | Endometrial carcinoma patients (fertility-sparing) | MPA | 400–600 mg/day | 16-24 weeks | 71% achieved CR. |

| Recurrence after CR | Endometrial carcinoma patients (fertility-sparing) | MPA | 400–600 mg/day | Post-treatment | 52% (22 out of 42) experienced recurrence. |

| Response Rate | Advanced or recurrent endometrial carcinoma | Low-dose MPA | 200 mg/day | Not specified | Higher response rate than high-dose. |

| Response Rate | Advanced or recurrent endometrial carcinoma | High-dose MPA | 1000 mg/day | Not specified | Lower response rate than low-dose. |

Table 2: Effects of Estradiol Valerate on Endometrial Thickness

| Study Population | Treatment Group | Dosage | Measurement Timing | Mean Endometrial Thickness (mm) | Reference |

| Infertile PCOS patients | Letrozole + Estradiol Valerate | Not specified | Post-treatment | 9.70 ± 1.03 | [9] |

| Infertile PCOS patients | Letrozole alone | Not specified | Post-treatment | 7.52 ± 0.59 | [9] |

| Women in HRT cycles for IVF | Estradiol Valerate | 2 mg twice daily for 4 days, then 4 mg twice daily for 10 days | After 10 days of estrogen | 9.25 ± 0.038 | [11] |

| Normal ovulatory women | Clomiphene Citrate + Estradiol Valerate | 6 mg/day on days 10-14 | Post-treatment | 10.7 | [12] |

| Normal ovulatory women | Clomiphene Citrate + Placebo | N/A | Post-treatment | 9.04 | [12] |

Experimental Protocols

Detailed experimental protocols are often specific to the study and laboratory. However, the general methodologies employed in the cited research to assess the role of progestins and estrogens on endometrial tissue differentiation are outlined below.

Immunohistochemistry (IHC) for Steroid Receptors and Proliferation Markers

This protocol is a generalized representation based on the methodologies described in studies evaluating changes in endometrial tissue.[4]

Objective: To determine the expression levels of proteins such as estrogen receptors (ER), progesterone receptors (PR), and Ki-67 in endometrial tissue samples before and after hormone treatment.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded endometrial biopsy samples are sectioned at 4-5 µm thickness and mounted on charged glass slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

-

Primary Antibody Incubation: Slides are incubated with primary antibodies specific for ER, PR, or Ki-67 at a predetermined optimal dilution overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

-

Analysis: The percentage of positively stained cells and the intensity of staining are evaluated by a pathologist under a light microscope.

Transvaginal Ultrasonography for Endometrial Thickness

This is a standard clinical procedure used in studies to assess the physical response of the endometrium to hormonal stimulation.[10][12]

Objective: To measure the thickness of the endometrium.

Methodology:

-

Patient Preparation: The patient is asked to empty her bladder.

-

Transducer Preparation: A transvaginal ultrasound transducer is covered with a sterile probe cover and lubricating gel.

-

Image Acquisition: The transducer is inserted into the vagina to obtain a sagittal view of the uterus. The endometrial thickness is measured as the maximum distance between the echogenic interfaces of the myometrium and the endometrium.

-

Measurement: The measurement is taken at the thickest part of the endometrium, excluding any intrauterine fluid.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Signaling pathway of Medroxyprogesterone Acetate (MPA) in endometrial cells.

Caption: Interplay of estrogen and progesterone in endometrial differentiation.

Caption: Generalized experimental workflow for assessing hormonal effects on the endometrium.

References

- 1. Death or survival--progesterone-dependent cell fate decisions in the human endometrial stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview [mdpi.com]

- 3. Progesterone-mediated endometrial maturation limits matrix metalloproteinase (MMP) expression in an inflammatory-like environment: a regulatory system altered in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histologic effects of Medroxyprogesterone Acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Efficacy and prognosis of adjuvant treatment of endometrial cancer with medroxyprogesterone acetate COX regression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. jri.ir [jri.ir]

- 11. A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of estradiol valerate on endometrium thickness during clomiphene citrate-stimulated ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-proliferative Effects of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin that has been a cornerstone in hormonal therapy for various conditions, including the treatment of certain cancers like breast, endometrial, and kidney cancer.[1] Its therapeutic efficacy in oncology is largely attributed to its anti-proliferative effects, which are mediated through a complex interplay of molecular mechanisms. This technical guide provides a comprehensive overview of the anti-proliferative actions of MPA, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these effects.

MPA's mechanism of action is multifaceted, primarily involving its interaction with steroid hormone receptors.[2] While it is a potent agonist for the progesterone receptor (PR), it also exhibits affinity for androgen and glucocorticoid receptors, which can contribute to its diverse biological activities.[3][4] The binding of MPA to these receptors initiates a cascade of transcriptional and non-transcriptional events that ultimately lead to the inhibition of cancer cell growth.[2] This guide will delve into these intricate processes, offering a valuable resource for researchers and professionals in the field of cancer biology and drug development.

Mechanisms of Anti-proliferative Action

The anti-proliferative effects of Medroxyprogesterone Acetate (MPA) are not attributed to a single mechanism but rather a combination of interconnected cellular and molecular events. The primary modes of action include inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways that govern cell proliferation and survival.

Cell Cycle Arrest

A predominant mechanism by which MPA exerts its anti-proliferative effects is by inducing cell cycle arrest, primarily at the G0/G1 phase.[5][6] This halt in the cell cycle prevents cancer cells from progressing to the S phase, the period of DNA synthesis, thereby inhibiting their division and proliferation.[7] This effect is often observed in hormone receptor-positive cancer cell lines.[6]

The arrest in the G0/G1 phase is orchestrated by MPA's ability to modulate the expression of key cell cycle regulatory proteins.[5] Studies have shown that MPA can decrease the expression of cyclin E and increase the expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1).[5] The upregulation of p21 enhances its interaction with cyclin-dependent kinase 2 (CDK2), leading to the inhibition of CDK2 activity, a crucial step for the G1/S transition.[5]

Induction of Apoptosis

In addition to halting the cell cycle, MPA can also induce programmed cell death, or apoptosis, in various cancer cell lines.[8] This process is critical for eliminating malignant cells and is a key indicator of the efficacy of an anti-cancer agent. The pro-apoptotic effects of MPA can be mediated through both progesterone receptor (PR)-dependent and independent pathways.

In PR-positive breast cancer cells, MPA has been shown to protect against serum starvation-induced apoptosis.[9] This seemingly contradictory effect highlights the complexity of MPA's actions, which can be context-dependent. In this scenario, MPA treatment led to the upregulation of anti-apoptotic proteins like BCL-XL and a downregulation of the pro-apoptotic BCL2.[9]

Conversely, in pancreatic carcinoma cells, MPA has been demonstrated to induce apoptosis, characterized by the appearance of a sub-G1 peak in cell cycle analysis and DNA laddering.[8] This pro-apoptotic effect was associated with the phosphorylation of the anti-apoptotic protein Bcl-2.[8]

Modulation of Signaling Pathways

MPA's influence on cell proliferation is intricately linked to its ability to modulate various intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and the PI3K/Akt/mTOR pathways are two of the most significant cascades affected by MPA treatment.

The MAPK pathway, which plays a central role in cell proliferation, differentiation, and survival, can be inhibited by MPA.[10] In endometrial cancer cells, MPA, acting through the progesterone receptor B (PRB), has been shown to inhibit the growth, migration, and invasion induced by RANKL, a process that involves the MAPK signaling pathway.[10]

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and growth and is often dysregulated in cancer. While some studies suggest a complex and sometimes contradictory role, evidence points to MPA's ability to interfere with this pathway. For instance, in certain contexts, MPA has been shown to impair signaling through this pathway, contributing to its anti-proliferative effects.[11][12] Furthermore, MPA treatment can lead to a decrease in the phosphorylation of key components of this pathway, such as Akt and p70S6 kinase.[13]

MPA can also influence other signaling molecules. For example, it can induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (Stat3) in a Jak- and Src-dependent manner in breast cancer cells, which can have implications for cell growth.[14]

Quantitative Data on Anti-proliferative Effects

The following tables summarize quantitative data from various studies investigating the anti-proliferative effects of Medroxyprogesterone Acetate (MPA) on different cancer cell lines.

Table 1: Effect of MPA on Cell Proliferation and Viability

| Cell Line | Cancer Type | MPA Concentration | Effect | Reference |

| HT29, HCT116 | Colon Cancer | Not Specified | Inhibition of proliferation | [5] |

| MFM-223 | Breast Cancer | 10 nM | Effective inhibition of proliferation | [3] |

| AsPC-1, Capan-2, MiaPaCa-2 | Pancreatic Carcinoma | IC50: 2.3 x 10⁻⁷ to 6.1 x 10⁻⁷ M | Growth inhibition | [8] |

| T-47D, MCF-7, ZR 75-1, BT 474, MDA-MB-361 | Breast Cancer | 0.04 nM to >100 nM (for 20% inhibition) | Inhibition of growth | [6][7] |

| T47D | Breast Cancer | 10 nM | 1.6-fold induction of proliferation at 48h | [15] |

| Endometrial Stromal Cells | Endometriosis Model | Not Specified | Significant antiproliferative effects | [16] |

Table 2: Effect of MPA on Cell Cycle Distribution

| Cell Line | Cancer Type | MPA Concentration | Duration of Treatment | Effect on Cell Cycle | Reference |

| HT29, HCT116 | Colon Cancer | Not Specified | Not Specified | Accumulation in G0/G1 fraction | [5] |

| T-47D | Breast Cancer | Not Specified | 12-24 hours | Accumulation in G0-G1 phase | [6][7] |

| MCF-7 | Breast Cancer | Not Specified | 48-96 hours | Accumulation in G0-G1 phase | [6][7] |

| AGS | Gastric Cancer | 2 µg/ml | 12 hours onwards | Increased percentage of cells in G0/G1 phase | [17] |

Table 3: Effect of MPA on Apoptosis

| Cell Line | Cancer Type | MPA Concentration | Duration of Treatment | Effect on Apoptosis | Reference |

| T47-D, MCF-7, H466-B (PgR+) | Breast Cancer | 10 nM | Not Specified | Protection against serum depletion-induced apoptosis | [9] |

| MDA-MB-231 (PgR-) | Breast Cancer | 10 nM | Not Specified | No protection against serum depletion-induced apoptosis | [9] |

| AsPC-1, Capan-2, MiaPaCa-2 | Pancreatic Carcinoma | Not Specified | Not Specified | Induction of apoptosis (sub-G1 peak, DNA laddering) | [8] |

| CD34+ cells | Healthy Volunteers | 100 ng/ml | Not Specified | Negative effect on apoptosis (inhibition) | [18] |

| AGS | Gastric Cancer | 2 µg/ml | 24 hours onwards | Increased percentage of apoptotic cells | [17] |

Table 4: Effect of MPA on Protein Expression and Activity

| Cell Line | Cancer Type | MPA Target Protein | Effect | Reference |

| HT29, HCT116 | Colon Cancer | Cyclin E | Decreased expression | [5] |

| HT29, HCT116 | Colon Cancer | p21(WAF1/CIP1) | Increased expression | [5] |

| HT29, HCT116 | Colon Cancer | Cyclin-dependent kinase 2 (CDK2) | Inhibited activity | [5] |

| T47D | Breast Cancer | Cyclin D1 | 3.3-fold induction of expression | [15] |

| AGS | Gastric Cancer | p53 | Significantly increased expression | [13] |

| AGS | Gastric Cancer | Phospho-Akt (Ser473) | Severely decreased | [13] |